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Compound of Interest

Compound Name: PQR620

Cat. No.: B8181751

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the
Selectivity of PQR620.

This guide provides a detailed comparison of the kinase selectivity profile of PQR620, a potent
and selective dual mMTORC1/mTORC?2 inhibitor, against the phosphoinositide 3-kinase (PI13K)
family. The data presented herein, supported by experimental methodologies, demonstrates
the significant and functionally relevant selectivity of PQR620 for the mechanistic target of
rapamycin (mTOR) over all Class | PI3K isoforms.

Quantitative Selectivity Profile

PQR620 was designed to optimize mTOR inhibition while minimizing interaction with the
closely related PI3K kinases.[1] Biochemical assays have quantified this selectivity, revealing a
significant therapeutic window. The inhibitory constants (Ki or Kd) clearly illustrate PQR620's
preference for mTOR.
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Fold Selectivity

Kinase Target PQR620 Kd (nM) PQR620 Ki (nM) (MTOR vs. PI3K)
mTOR 0.8 10.8[2]

PI13Ka (PIK3CA) 2,800 N/A ~3,500x[2]

PI3Kp (PIK3CB) >10,000 N/A >12,500x[2]

PI3Ky (PIK3CG) >10,000 N/A >12,500x[2]

PI3K3 (PIK3CD) 3,000 N/A ~3,750x[2]

N/A: Not available. Fold selectivity is calculated based on the ratio of Kd values (PISBK/mTOR).

One study highlighted a 389-fold selectivity for mTOR over PI3Ka based on Ki values.[2]
Further characterization using KINOMEscan technology confirmed PQR620's remarkable
selectivity, showing it to be approximately 3700-fold more potent for mTOR compared to Class |
and Class Ill PI3K isoforms.[2]

PIBK/ImMTOR Signaling Pathway Inhibition

PQR620 exerts its effects by directly inhibiting the kinase activity of mTOR, a central regulator
of cell growth, proliferation, and survival. As a dual mMTORC1/2 inhibitor, it impacts both major
MTOR complexes, leading to the dephosphorylation of downstream effectors like S6 ribosomal
protein (a substrate of S6 kinase, downstream of mMTORC1) and Akt at Ser473 (a substrate of
MTORC2). Its high selectivity ensures that these effects are achieved with minimal direct
inhibition of the upstream PI3K isoforms.

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01262
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01262
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01262
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01262
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01262
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01262
https://www.benchchem.com/product/b8181751?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01262
https://www.benchchem.com/product/b8181751?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8181751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Extracellular

Growth Factor

Plasma Membrane

Y
Receptor Tyrosine _
Kinase (RTK) :r
1
|
1
| Cytoplasm
Y !
phosphorylates inhibits

ecruits to membrang¢ inhibits activates (Thr308) activates (Ser473)

lactlvates

—_————— e — ]

S6K

Cell Growth &
Proliferation

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8181751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Cellular Assays
Cell Line Treatment
with PQR620
Biochemical Assays l
Kinase Panel Screening In Vitro Kinase Assay .
( (e.g., KINOMEscan) ) ( (Ki Determination) ) (Western BIottng
Data Analysis & Output

Y

Phosphorylation Levels)

of Downstream Targets

Kd Values Ki Values
(Binding Affinity) (Inhibitory Potency)

Comprehensive
Selectivity Profile

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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